![molecular formula C9H11Cl2N3 B6142515 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride CAS No. 1051941-62-8](/img/structure/B6142515.png)

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

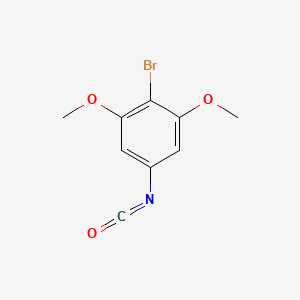

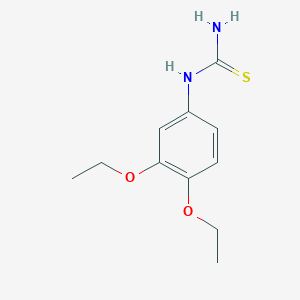

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It is a crystalline solid .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates . Symmetrical chalcogenides were prepared by the reaction of sodium hydrogen chalcogenides with the precursor .Molecular Structure Analysis

The molecular formula of this compound is C5H5ClN2 • HCl . The InChI code is InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 165.0 . Its solubility in DMF is 30 mg/ml, in DMSO is 20 mg/ml, in Ethanol is 2 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .Applications De Recherche Scientifique

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride has been used in a variety of scientific research applications. It has been studied for its ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been used as a tool to study the role of imidazopyrimidines in the regulation of cellular processes such as apoptosis, cell proliferation, and gene expression. In addition, it has been used to study the effects of imidazopyrimidines on the immune system and its role in the development of autoimmune diseases.

Mécanisme D'action

The exact mechanism of action of 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride is still unknown. However, it is known to interact with various biomolecules in the cell, including enzymes, proteins, and lipids. It has been suggested that this compound binds to the active sites of enzymes, leading to inhibition of their activity. In addition, this compound has been shown to interact with proteins and lipids, leading to changes in their structure and function.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to modulate the activity of proteins and lipids, leading to changes in their structure and function. Furthermore, this compound has been shown to affect the expression of certain genes, leading to changes in cell proliferation and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride has several advantages for use in laboratory experiments. It is a small molecule that is structurally related to the imidazopyrimidine class of compounds, making it relatively easy to synthesize. In addition, it has been studied for its ability to interact with various biomolecules, making it a useful tool to study the role of imidazopyrimidines in the regulation of cellular processes. Furthermore, it is relatively stable in solution, making it suitable for use in experiments.

However, there are some limitations to using this compound in laboratory experiments. It is a synthetic compound and is not naturally occurring, making it difficult to obtain in large quantities. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it is not known how this compound affects the human body, making it difficult to use in experiments involving human subjects.

Orientations Futures

There are a number of potential future directions for research involving 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride. First, further research is needed to understand the exact mechanism of action of this compound and how it interacts with various biomolecules. Second, further studies are needed to determine the effects of this compound on the expression of certain genes and its role in the development of autoimmune diseases. Third, more research is needed to understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further studies are needed to develop methods to synthesize this compound in larger quantities and in a more cost-effective manner.

Méthodes De Synthèse

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride is synthesized by a two-step process that involves the reaction of 2-(chloromethyl)-5-methylthioimidazole with dimethylchloroacetamide. The first step involves the reaction of 2-(chloromethyl)-5-methylthioimidazole with dimethylchloroacetamide in aqueous acetic acid to form 2-(chloromethyl)-5-methylthioimidazole hydrochloride. The second step involves the reaction of this intermediate with dimethylamine in the presence of an acid catalyst to form this compound.

Safety and Hazards

This compound should be considered hazardous until further information becomes available . It is not intended for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Propriétés

IUPAC Name |

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3.ClH/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6;/h3,5H,4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNFOXMMQPMDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=CN12)CCl)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)

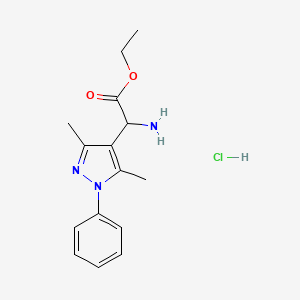

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)

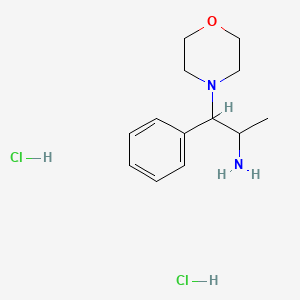

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)